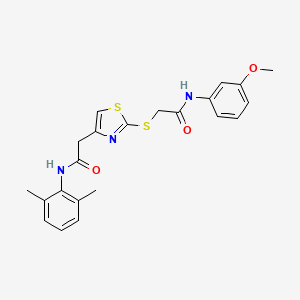![molecular formula C19H25N7 B2369429 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415469-35-9](/img/structure/B2369429.png)
2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine, also known as CP-673451, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. It was developed as a potential anti-cancer drug due to its ability to inhibit tumor growth and angiogenesis.
Mécanisme D'action
2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine inhibits the activity of the EGFR and VEGFR pathways by binding to the ATP-binding site of the receptors, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation, migration, and survival.
Biochemical and Physiological Effects
2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth, angiogenesis, and metastasis. It has also been shown to induce apoptosis in cancer cells and enhance the effectiveness of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is its specificity for the EGFR and VEGFR pathways, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine. These include:
1. Combination therapy: 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cancer models. Further research is needed to determine the optimal combination therapy regimens.
2. Biomarker identification: 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to be effective in some cancer models but not others. Further research is needed to identify biomarkers that can predict which tumors are likely to respond to 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine.
3. Development of analogs: 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has poor solubility in water, which can limit its effectiveness in vivo. Further research is needed to develop analogs with improved solubility and pharmacokinetic properties.
4. Clinical trials: 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has shown promise in preclinical models of cancer, but further research is needed to determine its safety and efficacy in humans. Clinical trials are needed to evaluate the potential of 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine as an anti-cancer drug.
Méthodes De Synthèse
The synthesis of 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves several steps, including the reaction of 4-chloropyrimidine with piperazine, followed by the reaction of the resulting compound with 4-(4-pyrrolidin-1-ylpyrimidin-2-yl) aniline. The final step involves the cyclopropanation of the pyrimidine ring using a cyclopropylcarbinyl lithium reagent.
Applications De Recherche Scientifique
2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit tumor growth and angiogenesis by blocking the EGFR and VEGFR pathways. In addition, 2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cancer models.
Propriétés
IUPAC Name |
2-cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7/c1-2-10-24(9-1)17-6-8-21-19(23-17)26-13-11-25(12-14-26)16-5-7-20-18(22-16)15-3-4-15/h5-8,15H,1-4,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZFQXQZWZZTMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC(=NC=C4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

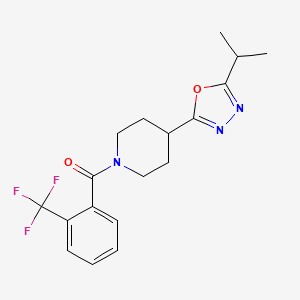

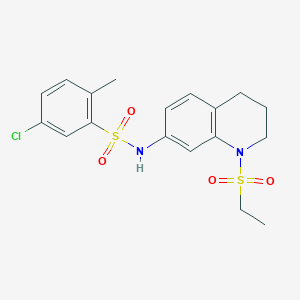
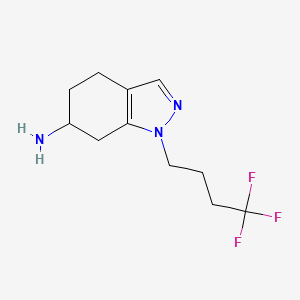
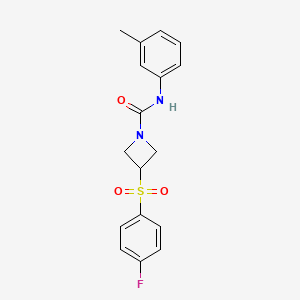
![2-[(2-ethylphenyl)amino]-5-oxo-N-(thien-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2369355.png)
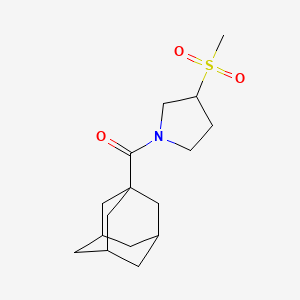
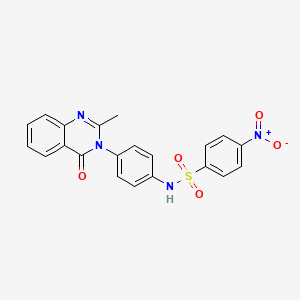

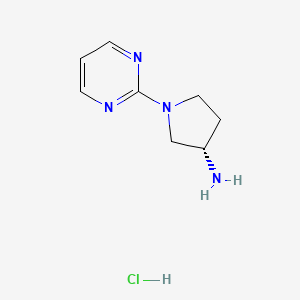
![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)
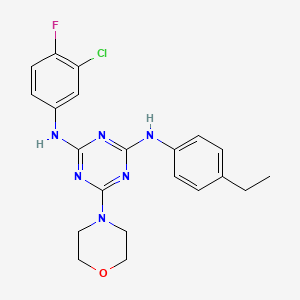
![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)
